molecular formula C18H24ClFN2O2 B5543980 1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

Cat. No. B5543980
M. Wt: 354.8 g/mol
InChI Key: YKARLNRYWLAPJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with base materials undergoing processes such as electrophilic fluorination, palladium-catalyzed displacement, and condensation reactions. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which shares a similarity in structural complexity, was achieved through a four-step approach, highlighting the intricate methods required to construct such compounds (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol exhibits complex conformations. For instance, the piperidine and pyrrolidine rings in these compounds often adopt twisted chair and twisted envelope conformations, respectively, with various substituents contributing to the overall molecular geometry and stability through intermolecular hydrogen bonding (Sundar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound class can be demonstrated through their involvement in various reactions, including nucleophilic substitutions and electrophilic additions. The presence of fluorine and chlorine atoms within the compound's structure significantly affects its reactivity, offering multiple sites for reaction. A related synthesis involved the displacement of bromide with fluoride, demonstrating the feasibility of nucleophilic displacement in constructing complex molecules (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, characterization, and reactivity of related heterocycle-based molecules, including their potential in non-linear optics due to calculated hyperpolarizability, stability analyses through molecular dynamics (MD) simulations, and local reactive properties. This research suggests the compound's potential application in developing anti-cancer drugs through interaction with the human alpha9 nicotinic acetylcholine receptor antagonist (Murthy et al., 2017).

Potential in Cancer Treatment

  • Research into Aurora kinase inhibitors, which are crucial in treating cancer, has identified compounds structurally related to "1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol". These compounds are seen as promising for cancer therapy by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Analogues

  • The synthesis of 1-arylpiperidin-4-ols and their conversion into corresponding ketones offers insights into the chemical versatility and potential applications of these compounds in medicinal chemistry and drug development (Reese & Thompson, 1988).

Imaging and Diagnostic Applications

  • A candidate for imaging dopamine D4 receptors, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for potential use in diagnostic imaging, demonstrating the utility of related compounds in neuroscience research (Eskola et al., 2002).

Antiarrhythmic and Antihypertensive Effects

  • Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and showed significant antiarrhythmic and antihypertensive activities, highlighting the therapeutic potential of structurally related compounds in cardiovascular diseases (Malawska et al., 2002).

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O2/c19-16-11-15(20)5-4-14(16)10-17(23)22-9-3-6-18(24,13-22)12-21-7-1-2-8-21/h4-5,11,24H,1-3,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKARLNRYWLAPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

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